molecular formula C21H32ClNO B12728910 (+-)-trans-2-Hydroxy-3-(4-phenylpiperidino)-trans-decalin hydrochloride CAS No. 120447-58-7

(+-)-trans-2-Hydroxy-3-(4-phenylpiperidino)-trans-decalin hydrochloride

Cat. No.: B12728910
CAS No.: 120447-58-7
M. Wt: 349.9 g/mol
InChI Key: VAGHMSOZFYNAJP-UHFFFAOYSA-N
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Description

(±)-trans-2-Hydroxy-3-(4-phenylpiperidino)-trans-decalin hydrochloride is a chemical compound that features a unique structure combining a decalin ring system with a phenylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-trans-2-Hydroxy-3-(4-phenylpiperidino)-trans-decalin hydrochloride typically involves the formation of the decalin ring system followed by the introduction of the phenylpiperidine group. One common method involves the catalytic hydrogenation of a precursor compound in the presence of a suitable catalyst, such as palladium on carbon. The reaction conditions often include elevated temperatures and pressures to ensure complete hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity starting materials and rigorous quality control measures ensures the production of a compound with the desired chemical properties and purity.

Chemical Reactions Analysis

Types of Reactions

(±)-trans-2-Hydroxy-3-(4-phenylpiperidino)-trans-decalin hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives such as ketones and carboxylic acids, reduced derivatives, and substituted piperidine compounds.

Scientific Research Applications

(±)-trans-2-Hydroxy-3-(4-phenylpiperidino)-trans-decalin hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (±)-trans-2-Hydroxy-3-(4-phenylpiperidino)-trans-decalin hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various physiological effects, depending on the specific receptor and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(±)-trans-2-Hydroxy-3-(4-phenylpiperidino)-trans-decalin hydrochloride is unique due to its combination of a decalin ring system with a phenylpiperidine moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

120447-58-7

Molecular Formula

C21H32ClNO

Molecular Weight

349.9 g/mol

IUPAC Name

3-(4-phenylpiperidin-1-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol;hydrochloride

InChI

InChI=1S/C21H31NO.ClH/c23-21-15-19-9-5-4-8-18(19)14-20(21)22-12-10-17(11-13-22)16-6-2-1-3-7-16;/h1-3,6-7,17-21,23H,4-5,8-15H2;1H

InChI Key

VAGHMSOZFYNAJP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CC(C(CC2C1)N3CCC(CC3)C4=CC=CC=C4)O.Cl

Origin of Product

United States

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